molecular formula C18H18N2O2S B2935797 3-[2-(Furan-2-yl)-2-(thiophen-3-yl)ethyl]-1-(2-methylphenyl)urea CAS No. 2097937-15-8

3-[2-(Furan-2-yl)-2-(thiophen-3-yl)ethyl]-1-(2-methylphenyl)urea

Cat. No. B2935797
CAS RN: 2097937-15-8
M. Wt: 326.41
InChI Key: GMDNGGCPXMLHEY-UHFFFAOYSA-N
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Description

The compound “3-[2-(Furan-2-yl)-2-(thiophen-3-yl)ethyl]-1-(2-methylphenyl)urea” is a complex organic molecule that contains several interesting functional groups and structural features. It includes a furan ring, a thiophene ring, an ethyl group, a urea group, and a 2-methylphenyl group .


Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, it’s likely that it could be synthesized through a series of reactions involving the formation of the furan and thiophene rings, followed by the addition of the ethyl, urea, and 2-methylphenyl groups .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The furan and thiophene rings would contribute to the aromaticity of the molecule, while the urea group would introduce polarity .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. The furan and thiophene rings might undergo electrophilic aromatic substitution, while the urea group could participate in acid-base reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. It’s likely to be a solid at room temperature, and its solubility would depend on the polarity of the solvent .

Scientific Research Applications

Antimicrobial Activity

Compounds containing furan and thiophene moieties have been studied for their potential antimicrobial properties. A related study on 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives has shown good antimicrobial activity against yeast-like fungi Candida albicans , as well as bacteria like Escherichia coli and Staphylococcus aureus . This suggests that our compound of interest could be explored for similar antimicrobial applications, potentially leading to the development of new antibacterial and antifungal agents.

Anticancer Properties

The structural similarity of our compound to other furan derivatives implies potential anticancer applications. For instance, novel chalcones with furan moieties have been investigated for their cytotoxic effects against lung carcinoma cell lines (A549) . Given this, the compound could be synthesized and screened for activity against various cancer cell lines, contributing to cancer research and therapy development.

Superelectrophilic Activation

The compound’s furan and thiophene components can undergo superelectrophilic activation, which is a valuable reaction in organic synthesis . This process can be utilized to create new chemical entities with potential pharmacological activities, expanding the library of compounds for drug discovery.

Molecular Docking Studies

Molecular docking studies can be performed to predict the interaction of our compound with various biological targets. This computational approach helps in understanding the binding affinities and mode of action, which is crucial for drug design and development .

properties

IUPAC Name

1-[2-(furan-2-yl)-2-thiophen-3-ylethyl]-3-(2-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2S/c1-13-5-2-3-6-16(13)20-18(21)19-11-15(14-8-10-23-12-14)17-7-4-9-22-17/h2-10,12,15H,11H2,1H3,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMDNGGCPXMLHEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)NCC(C2=CSC=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[2-(Furan-2-yl)-2-(thiophen-3-yl)ethyl]-1-(2-methylphenyl)urea

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